
4,6-Dimethyl-1-oxidotriazin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-1-oxidotriazin-1-ium is a heterocyclic compound with a triazine ring structure. It is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two methyl groups and an oxidized nitrogen atom within the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-oxidotriazin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-1,3,5-triazine with an oxidizing agent to introduce the oxidized nitrogen atom. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters. The choice of raw materials, reaction conditions, and purification techniques are critical to achieving consistent quality in the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1-oxidotriazin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state, altering the compound’s properties.
Substitution: The methyl groups and other substituents on the triazine ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state triazine derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
4,6-Dimethyl-1-oxidotriazin-1-ium has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-1-oxidotriazin-1-ium exerts its effects involves interactions with specific molecular targets. The oxidized nitrogen atom can participate in redox reactions, influencing cellular processes. Additionally, the compound’s structure allows it to interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4,6-Dimethyl-1-oxidotriazin-1-ium can be compared with other triazine derivatives, such as:
1,3,5-Triazine: Lacks the oxidized nitrogen and methyl groups, resulting in different chemical properties and reactivity.
2,4,6-Trimethyl-1,3,5-triazine: Contains three methyl groups but no oxidized nitrogen, leading to distinct applications and behavior.
4,6-Dichloro-1,3,5-triazine: Substituted with chlorine atoms, which significantly alters its chemical reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxidized nitrogen, which confer unique chemical and biological properties.
Properties
CAS No. |
77202-12-1 |
|---|---|
Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4,6-dimethyl-1-oxidotriazin-1-ium |
InChI |
InChI=1S/C5H7N3O/c1-4-3-5(2)8(9)7-6-4/h3H,1-2H3 |
InChI Key |
LOSUUFJDOHELFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](N=N1)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


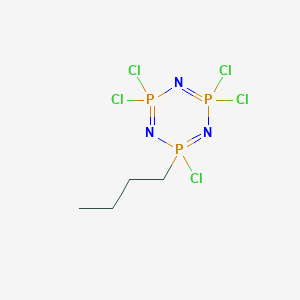
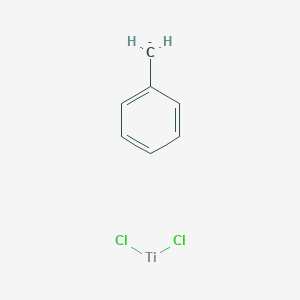
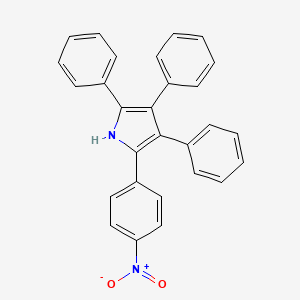
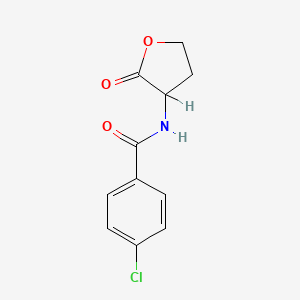
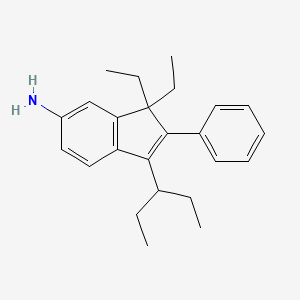

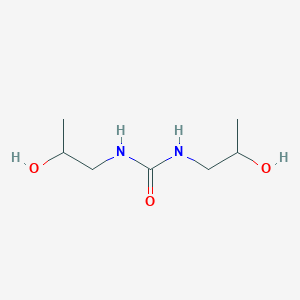
![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
![1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14449638.png)
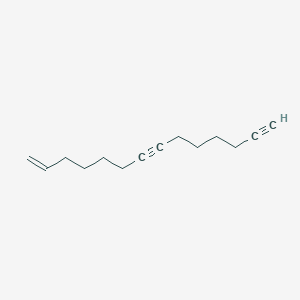

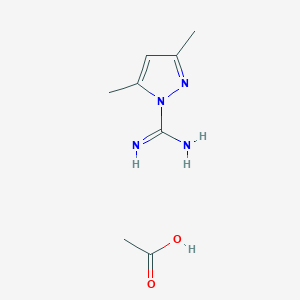
![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)
![3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzo[b][1]benzothiepin-9-ol;dihydrochloride](/img/structure/B14449690.png)
